Bienvenue dans la boutique en ligne BenchChem!

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

EGFR tyrosine kinase inhibition Kinase inhibitor SAR Quinazoline medicinal chemistry

4-((3-Bromophenyl)amino)quinazoline-6,7-diol (CAS 169205-86-1) belongs to the 4-anilinoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class that includes the prototypical tool compound PD 153035. This compound, also known as 4-(3-bromoanilino)-6,7-dihydroxyquinazoline or CHEMBL93032, features free 6,7-dihydroxy substituents on the quinazoline core, distinguishing it from the more widely studied 6,7-dialkoxy analogs.

Molecular Formula C14H10BrN3O2
Molecular Weight 332.15 g/mol
CAS No. 169205-86-1
Cat. No. B182228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Bromophenyl)amino)quinazoline-6,7-diol
CAS169205-86-1
Synonyms4-(3-broMophenylaMino)quinazoline-6,7-diol
Molecular FormulaC14H10BrN3O2
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC2=C3C=C(C(=O)C=C3NC=N2)O
InChIInChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
InChIKeyASKAAPNTIIAMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Bromophenyl)amino)quinazoline-6,7-diol (CAS 169205-86-1): EGFR Kinase Inhibitor Tool Compound & Radiolabeling Precursor


4-((3-Bromophenyl)amino)quinazoline-6,7-diol (CAS 169205-86-1) belongs to the 4-anilinoquinazoline class of ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class that includes the prototypical tool compound PD 153035 [1]. This compound, also known as 4-(3-bromoanilino)-6,7-dihydroxyquinazoline or CHEMBL93032, features free 6,7-dihydroxy substituents on the quinazoline core, distinguishing it from the more widely studied 6,7-dialkoxy analogs. It is utilized primarily as a synthetic intermediate for radiolabeling precursor synthesis and as a reference ligand in EGFR structure–activity relationship (SAR) studies [2].

Why 4-((3-Bromophenyl)amino)quinazoline-6,7-diol Cannot Be Interchanged with 6,7-Dialkoxy Quinazoline Analogs


Within the 4-(3-bromophenylamino)quinazoline series, the nature of the 6,7-substituents exerts a profound and non-additive effect on EGFR inhibitory potency, as established by the steep SAR reported by Bridges et al. [1]. The 6,7-dimethoxy analog PD 153035 achieves an IC50 of 0.025 nM, while the 6,7-diethoxy derivative (Compound 56) reaches 0.006 nM. Substituting these alkoxy groups with free hydroxyls yields the 6,7-diol (this compound), which displays an IC50 of approximately 0.170 nM—a ~6.8-fold reduction versus PD 153035 [2]. This quantitative divergence means that researchers cannot simply substitute the 6,7-diol for a 6,7-dialkoxy analog and expect equivalent target engagement. Additionally, the catechol moiety introduces a structural alert for potential redox cycling and metabolic liabilities not present in the dialkoxy counterparts [3], further precluding generic substitution in pharmacological or ADME/Tox profiling studies.

Quantitative Comparator-Based Evidence Guide for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol (CAS 169205-86-1)


EGFR Tyrosine Kinase IC50: 6.8-Fold Lower Potency Than PD 153035 (6,7-Dimethoxy Analog)

In the canonical EGFR kinase radiometric assay (phosphorylation of a phospholipase C-γ1-derived substrate using [γ-³²P]ATP), 4-((3-bromophenyl)amino)quinazoline-6,7-diol exhibits an IC50 of 0.170 nM [1]. By direct comparison, the 6,7-dimethoxy counterpart PD 153035 (CAS 153436-54-5) yields an IC50 of 0.025 nM in the same assay system [2]. This represents a 6.8-fold reduction in inhibitory potency when the 6,7-methoxy groups are replaced by hydroxyl groups, consistent with the steep SAR reported for this compound class where small electron-donating alkyl ether substituents at the 6- and 7-positions are optimal for high potency [3].

EGFR tyrosine kinase inhibition Kinase inhibitor SAR Quinazoline medicinal chemistry

Potency Gap Relative to the Most Potent 6,7-Diethoxy Analog (Compound 56): 28-Fold Difference

The most potent congener in the 4-[(3-bromophenyl)amino]quinazoline series, Compound 56 (4-[(3-bromophenyl)amino]-6,7-diethoxyquinazoline, CAS 171745-13-4), achieves an EGFR IC50 of 0.006 nM [1]. The target 6,7-diol compound (IC50 0.170 nM) is 28.3-fold less potent than Compound 56 [2]. This large potency differential underscores that the 6,7-dihydroxy substitution pattern represents a significant departure from the optimal pharmacophore for EGFR inhibition in this chemotype, where small dialkoxy groups (methoxy, ethoxy) are strongly preferred.

EGFR inhibitor lead optimization ATP-competitive kinase inhibitor Structure–activity relationship

Synthetic Intermediate Utility: Direct Demethylation Precursor for Radiolabeling via PD 153035 Cleavage

4-((3-Bromophenyl)amino)quinazoline-6,7-diol is the fully O-demethylated product obtained from PD 153035 (6,7-dimethoxy precursor) via microwave-assisted cleavage using neat methanesulfonic acid. Fredriksson & Stone-Elander (2002) achieved ≥82% conversion of PD 153035 to the 6,7-diol using this method, alongside mono-demethylated regioisomers (6-methoxy-7-hydroxy and 7-methoxy-6-hydroxy derivatives) [1]. The free catechol hydroxyl groups serve as direct alkylation handles for subsequent radiolabeling (e.g., with [¹¹C]methyl iodide or [¹⁸F]fluoroethyl tosylate), enabling preparation of isotopically labeled EGFR-targeted PET tracers without the need for protecting group strategies. In contrast, the dialkoxy analogs PD 153035 and Compound 56 require initial deprotection to the 6,7-diol before radiolabeling.

Radiolabeling precursor PET tracer development Microwave-assisted demethylation

Structural Alert Flag: Catechol Moiety Classified as PAINS/Redox Cycling Substructure

The 6,7-dihydroxy substitution on the quinazoline core constitutes a catechol moiety. In cheminformatics filtering pipelines (e.g., ChEMBL structural alerts, RDKit PAINS filters), catechol substructures are flagged with the alert code 'Catechol_a(92)' [1]. This structural alert is absent in the 6,7-dimethoxy (PD 153035) and 6,7-diethoxy (Compound 56) analogs, which instead carry the 'Anil_di_alk_a(478)' alert for dialkoxyanilines. The catechol alert reflects potential liabilities including: (a) redox cycling leading to reactive oxygen species generation, (b) susceptibility to oxidative metabolism via catechol-O-methyltransferase (COMT), and (c) potential for ortho-quinone formation. This distinction is critical for procurement decisions in cellular or in vivo experimental contexts where metabolic stability and off-target toxicity are relevant endpoints.

Medicinal chemistry filters PAINS alert Catechol toxicophore

Predicted Physicochemical Differentiation: Aqueous Solubility Advantage of 6,7-Diol vs. Dialkoxy Analogs

PD 153035 (6,7-dimethoxy) is experimentally insoluble in water and ethanol, requiring DMSO for dissolution (6 mg/mL = 16.65 mM in DMSO) . While direct aqueous solubility measurements for the 6,7-diol are not reported in the primary literature, the replacement of two methoxy groups (logP-contributing) with two hydroxyl groups (hydrogen bond donors, logP-reducing) is predicted to substantially increase aqueous solubility. The 6,7-diol possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors (vs. 1 donor / 5 acceptors for PD 153035), consistent with improved water solubility by class-level inference. This differentiation is relevant for assay formats requiring aqueous buffer solubility without organic co-solvents.

Aqueous solubility Drug-like properties Quinazoline physicochemical profiling

Recommended Research and Procurement Scenarios for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol (CAS 169205-86-1)


EGFR Biochemical Reference Ligand for SAR and Calibration Studies

Use as a moderate-affinity reference compound (IC50 ~0.170 nM) in EGFR tyrosine kinase biochemical assays to establish baseline inhibition and calibrate assay windows. The compound's defined potency, intermediate between fully inactive analogs and the ultra-potent dialkoxy derivatives, makes it suitable for constructing concentration–response curves in screening cascades where discrimination between high- and moderate-affinity hits is required. Pair with PD 153035 (IC50 0.025 nM) and Compound 56 (IC50 0.006 nM) as high-potency comparators to generate a complete potency ladder within the same chemotype [1].

Radiosynthesis Precursor for ¹¹C- or ¹⁸F-Labeled EGFR PET Tracers

The 6,7-diol serves as the direct O-alkylation precursor for preparing carbon-11 or fluorine-18 labeled EGFR-targeted positron emission tomography (PET) imaging agents. The free catechol hydroxyls enable one-step [¹¹C]methylation (using [¹¹C]CH₃I) or [¹⁸F]fluoroethylation without prior deprotection. This application leverages the microwave-assisted demethylation route from PD 153035 described by Fredriksson & Stone-Elander (2002), where the 6,7-diol is obtained in ≥82% conversion and can be used immediately for radiolabeling [2]. Procurement for this purpose should specify ≥95% purity and storage at 2–8 °C protected from light .

In Vitro Catechol Metabolic Stability and Redox Liability Probe

Use as a tool compound to investigate the metabolic and redox consequences of the catechol substructure within an otherwise well-characterized EGFR inhibitor scaffold. The 6,7-diol's structural alert profile (Catechol_a(92); CHEMBL93032 [3]) makes it a useful comparator against the 6,7-dimethoxy and 6,7-diethoxy analogs in assays for COMT-mediated methylation, microsomal stability, and reactive oxygen species generation. This application supports medicinal chemistry programs seeking to understand catechol-related liabilities before committing to synthetic derivatization of dihydroxy-quinazoline leads.

Synthetic Intermediate for 6,7-Diversified Quinazoline Library Construction

The 6,7-diol is a versatile divergent intermediate for constructing focused libraries of 4-(3-bromophenylamino)quinazoline analogs with diverse 6,7-substituents. The free hydroxyls can be selectively mono- or di-alkylated, acylated, or converted to triflates for cross-coupling reactions. This compound thus enables systematic exploration of 6,7-position SAR beyond the methoxy/ethoxy/hydroxy series described in the foundational Rewcastle and Bridges papers [1].

Quote Request

Request a Quote for 4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.